2-Methoxyphenyl cyclohexanecarboxylate

Description

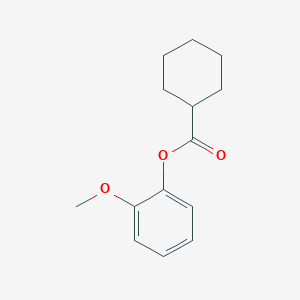

2-Methoxyphenyl cyclohexanecarboxylate is an ester compound comprising a cyclohexanecarboxylate moiety linked to a 2-methoxyphenyl group. This structure combines the lipophilic cyclohexane ring with the electron-donating methoxy group on the aromatic ring, influencing its physicochemical properties and reactivity. The methoxy group enhances solubility in organic solvents and may modulate metabolic stability compared to non-substituted phenyl esters.

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(2-methoxyphenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C14H18O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |

InChI Key |

ZIFGSQLZPHVOJR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)C2CCCCC2 |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-Formyl-2-Methoxyphenyl Cyclohexanecarboxylate (CAS 588674-77-5)

- Structural Difference : A formyl group at the 4-position of the phenyl ring.

2.1.2 Methyl Cyclohexanecarboxylate (CAS 4630-82-4)

- Structural Difference : Lacks the methoxyphenyl group; instead, a methyl group is esterified to the cyclohexanecarboxylate.

- Physicochemical Properties : Simpler structure results in lower molecular weight (142 g/mol vs. ~248 g/mol for 2-methoxyphenyl derivatives) and higher volatility, as evidenced by its gas chromatography retention time (RT: 9.84; KI: 1061) .

- Toxicity: Methyl cyclohexanecarboxylate has a NOAEL (No Observed Adverse Effect Level) of 3568 mg/kg/day, suggesting low acute toxicity in rodent models .

Cyclohexenecarboxylate Derivatives

Compounds such as Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate () feature:

- Key Differences : Introduction of an α,β-unsaturated ketone (2-oxocyclohexene) and bulky aromatic substituents (e.g., dichlorophenyl, naphthyl).

- Synthesis : Prepared via Michael addition of ethyl acetoacetate to chalcones, followed by cyclization . This contrasts with the simpler esterification likely used for 2-methoxyphenyl cyclohexanecarboxylate.

- Conformational Flexibility : Cyclohexene rings adopt envelope, screw-boat, or half-chair conformations, influencing steric interactions and crystal packing .

Functionalized Cyclohexanecarboxylates in Pharmaceuticals

- Example : Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 1396987-76-0) incorporates an amide linkage and thiophene core.

- Biological Relevance : Such derivatives are intermediates in drug synthesis, leveraging the cyclohexane ring for conformational rigidity and the methoxy/ethoxy groups for metabolic resistance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Conformational Analysis of Cyclohexene Derivatives

| Compound (Example) | Cyclohexene Conformation | Dihedral Angle (Aromatic Rings) |

|---|---|---|

| Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | Half-chair (molecule B) | 76.4° (4-fluorophenyl vs. 4-chlorophenyl) |

Key Research Findings

Substituent Effects: The 2-methoxy group enhances solubility and may slow hydrolysis compared to non-substituted phenyl esters. In contrast, formyl or oxo groups increase reactivity but reduce commercial viability .

Toxicity Profile: Simpler esters like methyl cyclohexanecarboxylate exhibit low toxicity (NOAEL >3500 mg/kg/day), while complex derivatives (e.g., halogenated cyclohexenones) lack published data, necessitating further study .

Synthetic Complexity : Cyclohexenecarboxylates require multi-step syntheses (e.g., Michael addition), whereas 2-methoxyphenyl esters are likely synthesized via straightforward esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.